An In-depth Technical Guide to the Chemical Properties of [4-(Trifluoromethoxy)phenyl]hydrazine
An In-depth Technical Guide to the Chemical Properties of [4-(Trifluoromethoxy)phenyl]hydrazine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of [4-(trifluoromethoxy)phenyl]hydrazine and its hydrochloride salt. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science who utilize substituted hydrazines as key building blocks in organic synthesis.
Chemical and Physical Properties
[4-(Trifluoromethoxy)phenyl]hydrazine is most commonly available and handled as its hydrochloride salt, which enhances its stability. The free base can be generated in situ for subsequent reactions. The trifluoromethoxy group significantly influences the electronic properties of the phenyl ring, impacting the reactivity of the hydrazine moiety.
Table 1: Physical and Chemical Properties of [4-(Trifluoromethoxy)phenyl]hydrazine Hydrochloride
| Property | Value | Reference |
| Chemical Name | [4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride | |
| CAS Number | 133115-72-7 | |
| Molecular Formula | C₇H₈ClF₃N₂O | |
| Molecular Weight | 228.60 g/mol | |
| Appearance | White to pale brown solid/powder | |
| Melting Point | 230 °C (decomposes) | |
| Solubility | Soluble in water | |
| Storage | Store at 2-8 °C under an inert atmosphere |
Synthesis
The synthesis of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride typically follows a standard procedure for the preparation of arylhydrazines, starting from the corresponding aniline derivative, 4-(trifluoromethoxy)aniline. The general synthetic pathway involves diazotization of the aniline followed by reduction of the resulting diazonium salt.
General Experimental Protocol for Synthesis
Step 1: Diazotization of 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
Step 2: Reduction of the Diazonium Salt The cold diazonium salt solution is then added portion-wise to a chilled solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite. This reduction step leads to the formation of the hydrochloride salt of [4-(trifluoromethoxy)phenyl]hydrazine.
Step 3: Isolation and Purification The precipitated [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is collected by filtration, washed with a cold solvent (e.g., cold water or ethanol) to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization.
Caption: General workflow for the synthesis of [4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride.
Chemical Reactivity and Applications
[4-(Trifluoromethoxy)phenyl]hydrazine is a versatile building block in organic synthesis, primarily due to the reactivity of the hydrazine functional group. It readily participates in condensation reactions with carbonyl compounds and is a key precursor for the synthesis of various heterocyclic compounds.
Formation of Hydrazones
Phenylhydrazines react with aldehydes and ketones to form phenylhydrazones. This reaction is a fundamental step in the well-known Fischer indole synthesis. The trifluoromethoxy group at the para-position can influence the rate and equilibrium of this reaction through its electronic effects.
Fischer Indole Synthesis
[4-(Trifluoromethoxy)phenyl]hydrazine is a valuable reagent in the Fischer indole synthesis, which is a powerful method for constructing indole rings. The reaction involves the acid-catalyzed intramolecular rearrangement of a phenylhydrazone. The resulting indoles bearing a trifluoromethoxy group are of interest in medicinal chemistry due to the unique properties conferred by this substituent, such as increased lipophilicity and metabolic stability.
Caption: Key steps in the Fischer indole synthesis using [4-(Trifluoromethoxy)phenyl]hydrazine.
Synthesis of Pyrazole Derivatives
[4-(Trifluoromethoxy)phenyl]hydrazine is utilized in the synthesis of pyrazole-containing compounds. For instance, it can be reacted with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles. One notable application is in the synthesis of pyrazole-containing bisphosphonate esters.
Spectral Data
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | - Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the phenyl ring. - Broad signals for the N-H protons of the hydrazine group. |
| ¹³C NMR | - Signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to C-F coupling. - The carbon attached to the hydrazine group will also be identifiable in the aromatic region. |
| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. |
| FTIR (cm⁻¹) | - N-H stretching vibrations (approx. 3200-3400 cm⁻¹). - C-H stretching of the aromatic ring (approx. 3000-3100 cm⁻¹). - C=C stretching of the aromatic ring (approx. 1500-1600 cm⁻¹). - Strong C-F stretching vibrations (approx. 1100-1300 cm⁻¹). - C-O stretching (approx. 1200-1250 cm⁻¹). |
| Mass Spec. | - A molecular ion peak corresponding to the mass of the compound. - Fragmentation patterns may include the loss of the hydrazine group, the trifluoromethoxy group, and other characteristic fragments. |
Safety and Handling
[4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride is classified as harmful and an irritant.
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Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures: Avoid breathing dust, vapor, mist, or gas. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.
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Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.
Conclusion
[4-(Trifluoromethoxy)phenyl]hydrazine is a valuable and versatile chemical intermediate. Its unique electronic properties, conferred by the trifluoromethoxy substituent, make it an important building block for the synthesis of a wide range of compounds with applications in pharmaceuticals, agrochemicals, and materials science. Proper handling and storage procedures are essential due to its hazardous nature. Further research into its reactivity and applications is likely to uncover new synthetic methodologies and novel compounds with desirable biological or material properties.
